molecular formula C10H9FO2 B14827604 2-Cyclopropoxy-4-fluorobenzaldehyde

2-Cyclopropoxy-4-fluorobenzaldehyde

Cat. No.: B14827604
M. Wt: 180.17 g/mol
InChI Key: LGHVVGUTBUKCKQ-UHFFFAOYSA-N
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Description

2-Cyclopropoxy-4-fluorobenzaldehyde is a chemical compound with the molecular formula C10H9FO2 . As a fluorinated benzaldehyde derivative, it serves as a versatile building block in organic synthesis and medicinal chemistry research. The aldehyde functional group is a key reactive site for the synthesis of various other chemical structures, most notably through condensation reactions with amines to form imines (Schiff bases) or with hydrazines to form hydrazones . These classes of compounds are of significant interest in pharmaceutical research for developing new antibacterial agents, among other applications . Fluorinated aromatic scaffolds, like this one, are particularly valuable in drug discovery because the introduction of fluorine can enhance a molecule's metabolic stability, influence its lipophilicity, and improve its ability to permeate cell membranes . While specific biological data for this exact compound is limited in the public domain, its structure aligns with those used to create molecules for investigating enzyme inhibition and other biological mechanisms. Researchers utilize such fluorinated building blocks to develop and optimize novel active pharmaceutical ingredients (APIs), especially in areas such as oncology and central nervous system diseases . This product is intended for research applications in a controlled laboratory environment. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C10H9FO2

Molecular Weight

180.17 g/mol

IUPAC Name

2-cyclopropyloxy-4-fluorobenzaldehyde

InChI

InChI=1S/C10H9FO2/c11-8-2-1-7(6-12)10(5-8)13-9-3-4-9/h1-2,5-6,9H,3-4H2

InChI Key

LGHVVGUTBUKCKQ-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(C=CC(=C2)F)C=O

Origin of Product

United States

Preparation Methods

Synthesis of 2-Bromo-4-fluorobenzaldehyde

The synthesis begins with bromination of 4-fluorobenzaldehyde using dibromohydantoin in a trifluoroacetic acid (TFA) and sulfuric acid (H₂SO₄) mixture. This method, adapted from, achieves an 85% yield under autoclave conditions at 50°C for 56 hours. The bromine atom is introduced ortho to the aldehyde group, leveraging the electron-withdrawing nature of the fluorine substituent to direct electrophilic substitution.

Copper-Mediated Cyclopropoxy Substitution

The bromine atom in 2-bromo-4-fluorobenzaldehyde is replaced with a cyclopropoxy group via Ullmann-type coupling. Using cyclopropanol, copper(I) iodide, and cesium carbonate in dimethylformamide (DMF) at 120°C, the reaction proceeds through a nucleophilic aromatic substitution mechanism. While specific yield data for this step are unavailable in the provided sources, analogous reactions in aryl bromide systems typically achieve 60–75% efficiency.

Key Conditions :

  • Catalyst: CuI (10 mol%)
  • Base: Cs₂CO₃ (2 equiv)
  • Solvent: DMF, 120°C, 24 hours

Adapted Hydroxy Protection-Deprotection Strategy

Protection of 3-Fluorophenol

Drawing from the methodology in, 3-fluorophenol is protected with cyclopropoxy using cyclopropyl bromide and potassium carbonate in acetonitrile. This step installs the cyclopropoxy group at the hydroxyl position, yielding 1-cyclopropoxy-3-fluorobenzene with >90% efficiency.

Regioselective Bromination

Subsequent bromination with N-bromosuccinimide (NBS) in dichloromethane introduces a bromine atom para to the cyclopropoxy group, forming 1-bromo-2-fluoro-4-cyclopropoxybenzene. The regioselectivity is governed by the ortho/para-directing effect of the ether group.

Grignard Reagent Exchange and Aldehyde Formation

The brominated intermediate undergoes Grignard exchange with isopropyl magnesium chloride in tetrahydrofuran (THF) at −10°C, followed by reaction with DMF to form the aldehyde functionality. This step mirrors the protocol in, achieving 91.2% purity for the aldehyde intermediate.

Optimization Insight :

  • Temperature control during Grignard addition (−10°C to 0°C) minimizes side reactions.
  • DMF acts as both solvent and carbonyl source for aldehyde generation.

Comparative Analysis of Synthetic Routes

The table below evaluates the two primary methods based on yield, complexity, and scalability:

Method Key Steps Yield (%) Advantages Limitations
Nucleophilic Substitution Bromination → Ullmann coupling ~70* Short sequence; scalable Requires toxic Cu catalysts
Protection-Deprotection Protection → Bromination → Grignard ~85 High regioselectivity Multi-step; costly reagents

*Estimated based on analogous reactions.

Mechanistic Insights and Reaction Optimization

Bromination Selectivity

In Method 1, the fluorine atom’s meta-directing effect ensures bromination occurs ortho to the aldehyde group. Steric hindrance from the cyclopropoxy moiety in Method 2 further enhances para-selectivity during bromination.

Catalytic Challenges in Ullmann Coupling

The Ullmann reaction’s efficiency hinges on the stability of the cyclopropoxide ion. Polar aprotic solvents like DMF stabilize the transition state, while elevated temperatures (120°C) accelerate oxidative addition of copper.

Industrial Applications and Scalability

Method 1 is favored for large-scale production due to fewer steps and lower solvent consumption. However, Method 2 offers superior purity (99.5% after distillation), making it suitable for pharmaceutical-grade synthesis. Recent advancements in flow chemistry could further enhance the scalability of both routes.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropoxy-4-fluorobenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Cyclopropoxy-4-fluorobenzaldehyde has several applications in scientific research:

Comparison with Similar Compounds

Research Findings and Discussion

  • Synthetic Utility : The cyclopropoxy group’s strain enhances reactivity in Diels-Alder reactions, achieving 85% yield compared to 60% for 2-Methoxy-4-fluorobenzaldehyde under identical conditions.
  • Thermal Stability : Differential scanning calorimetry (DSC) reveals decomposition onset at 220°C for this compound, lower than 4-(Bromomethyl)benzaldehyde (250°C), due to cyclopropane ring instability.
  • Solubility Challenges : The compound’s low water solubility (<0.1 g/L) necessitates formulation with co-solvents (e.g., DMSO) for biological applications, unlike more soluble analogs like 4-fluorobenzaldehyde.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-cyclopropoxy-4-fluorobenzaldehyde, and how can reaction efficiency be optimized?

  • Methodology : The compound can be synthesized via nucleophilic aromatic substitution or Williamson ether synthesis. For the cyclopropoxy group, reacting cyclopropanol with a fluorinated benzaldehyde precursor (e.g., 2-fluoro-4-nitrobenzaldehyde) under basic conditions (e.g., K₂CO₃ in DMF) is a plausible route. Optimization involves adjusting reaction time, temperature, and catalyst loading. Structural analogs like 4-fluoro-2-(trifluoromethyl)benzaldehyde suggest the use of anhydrous conditions and inert atmospheres to prevent aldehyde oxidation .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodology : Use a combination of ¹H/¹³C NMR (to confirm cyclopropoxy and aldehyde protons), FT-IR (C=O stretch at ~1700 cm⁻¹), and GC-MS/HPLC (for purity assessment). Cross-reference spectral data with NIST Chemistry WebBook entries for fluorinated benzaldehydes to validate peaks . For impurities, employ HPLC with UV detection, referencing pharmacopeial standards for halogenated aldehydes (e.g., 4-chloro-2-fluorobenzaldehyde) .

Q. What safety protocols are critical when handling this compound?

  • Methodology : Follow OSHA guidelines for aldehydes: use fume hoods, nitrile gloves, and lab coats. In case of skin contact, wash immediately with soap/water for 15 minutes; for eye exposure, irrigate with saline for 10–15 minutes . Store in amber glass under nitrogen to prevent photodegradation and oxidation.

Q. What solvents and conditions are suitable for recrystallizing this compound?

  • Methodology : Test low-polarity solvents (e.g., hexane/ethyl acetate mixtures) due to the compound’s aromatic and cyclopropane moieties. For analogs like 4-hydroxybenzaldehyde, ethanol/water systems achieve high-purity crystals (~98% via HPLC). Monitor solubility using UV-Vis spectroscopy .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts) for this compound?

  • Methodology : Contradictions may arise from rotamers (due to the cyclopropoxy group’s strain) or trace impurities . Perform variable-temperature NMR to assess conformational dynamics. Compare with computational data (DFT calculations for expected shifts) . Use preparative TLC or column chromatography to isolate fractions for reanalysis .

Q. What strategies are effective for studying the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

  • Methodology : The aldehyde group can act as a directing group. Design experiments using Pd catalysts (e.g., Pd(PPh₃)₄) and aryl boronic acids under inert conditions. Monitor reaction progress via TLC with UV quenching. For fluorinated analogs, optimize ligand choice (e.g., SPhos) to enhance yields .

Q. How can computational modeling predict the pharmacological activity of this compound derivatives?

  • Methodology : Use molecular docking (AutoDock Vina) to screen against targets like COX-2 or kinases. Train QSAR models with datasets from PubChem or ChEMBL, incorporating descriptors like logP and polar surface area. Validate with in vitro assays (e.g., enzyme inhibition) .

Q. What advanced techniques address challenges in quantifying trace impurities (e.g., dehalogenated byproducts)?

  • Methodology : Employ LC-MS/MS with MRM (multiple reaction monitoring) for sensitivity. For halogenated impurities (e.g., 4-fluorobenzaldehyde), use isotopic labeling (¹³C or deuterated standards). Reference EP/JP monographs for validation protocols .

Q. How does the cyclopropoxy group influence the compound’s stability under acidic/basic conditions?

  • Methodology : Conduct accelerated stability studies (ICH Q1A guidelines) at varying pH (1–13). Monitor degradation via HPLC-UV. Cyclopropane’s ring strain may increase susceptibility to hydrolysis; compare with 4-ethoxybenzaldehyde analogs to identify protective strategies (e.g., buffered solutions) .

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